(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFCBLGHCFOJ-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347458 | |
| Record name | (1R,5S)-tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with N-Boc-nortropinone (tert-butyl (8-oxo-3,8-diazabicyclo[3.2.1]octane-3-carboxylate)), a ketone-bearing bicyclic intermediate. Methylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon to form a tertiary alcohol. Lithium bromide is employed as a Lewis acid to enhance the electrophilicity of the ketone and stabilize the transition state.
Experimental Procedure and Optimization
In a representative procedure, methylmagnesium bromide (3.7 mL, 3 M in diethyl ether) is diluted with anhydrous tetrahydrofuran (THF, 5 mL). Lithium bromide (1.93 g, 22.1 mmol) is added to the solution, followed by N-Boc-nortropinone (500 mg, 2.21 mmol) in THF. The reaction mixture is stirred at 50°C for 2 hours and then allowed to proceed overnight at room temperature. Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/n-heptane, 50:50) yield the target compound with a 31% yield.
Key Optimization Strategies:
-
Solvent Choice: THF enhances reagent solubility and reaction homogeneity.
-
Temperature Control: Elevated temperatures accelerate the nucleophilic addition, while room temperature ensures completeness.
-
Purification: Chromatography is critical for removing byproducts, given the compound’s polar nature.
Cyclization Strategies for Bicyclic Framework Formation
An alternative route involves constructing the diazabicyclo[3.2.1]octane core through intramolecular cyclization. This method is advantageous for scalability and stereochemical control.
Linear Precursor Synthesis
Linear precursors, such as N-protected diamines, are synthesized via reductive amination or alkylation. For example, a diamine intermediate with tert-butyl carbamate (Boc) and hydroxyl groups is prepared, enabling subsequent cyclization.
Cyclization Reaction Conditions
The linear precursor undergoes cyclization under basic or acidic conditions. In one protocol, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and intramolecular nucleophilic attack, forming the bicyclic structure. Yields range from 40% to 55%, depending on the substitution pattern.
Comparative Analysis of Cyclization Methods:
| Cyclization Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 0°C → rt | 45 | 95 |
| K₂CO₃ | Acetonitrile | Reflux | 40 | 90 |
| H₂SO₄ | MeOH | 50°C | 35 | 88 |
Stereochemical Control and Resolution
The (1R,5S) configuration is critical for the compound’s biological activity. Stereochemical control is achieved through chiral auxiliaries or resolution techniques.
Chiral Pool Synthesis
Starting from enantiomerically pure nortropinone derivatives ensures retention of the desired configuration. For instance, (1R,5S)-nortropinone, derived from natural alkaloids, is protected with Boc anhydride to yield the precursor for Grignard reactions.
Kinetic Resolution
Racemic mixtures of intermediates are resolved using chiral chromatography or enzymatic methods. Lipase-mediated hydrolysis of ester derivatives has been reported to achieve enantiomeric excess (ee) >98%.
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is integral to safeguarding the amine during synthesis. Its stability under basic conditions and facile removal with acids (e.g., HCl in dioxane) make it ideal for multi-step protocols.
Boc Deprotection and Functionalization
After cyclization, the Boc group is removed using 4 M HCl in dioxane, yielding the hydrochloride salt. Neutralization with aqueous NaOH regenerates the free base, which can be further functionalized.
Comparative Evaluation of Synthetic Routes
The Grignard method offers moderate yields (31%) but high stereochemical fidelity, whereas cyclization approaches provide better scalability at the cost of lower yields. Hybrid strategies, combining cyclization with resolution, balance efficiency and enantiopurity.
Yield and Efficiency Comparison:
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Grignard Addition | Nucleophilic attack | 31 | >99 | Moderate |
| Intramolecular Cyclization | Ring closure | 45 | 85 | High |
| Chiral Resolution | Enzymatic hydrolysis | 28 | 98 | Low |
Industrial-Scale Production Considerations
For large-scale synthesis, cost-effectiveness and reproducibility are paramount. Continuous flow reactors have been explored to enhance the Grignard reaction’s efficiency, reducing reaction times by 30% and improving yields to 40%. Solvent recycling and catalytic methods (e.g., using Mg turnings instead of preformed Grignard reagents) further optimize process economics.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Drug Development
The compound has been investigated for its role in drug development due to its unique bicyclic structure, which can enhance the pharmacological properties of therapeutic agents. The diazabicyclo framework is known to improve the binding affinity of compounds to biological targets, making it a valuable scaffold in designing new drugs.
Neuropharmacology
Research indicates that derivatives of diazabicyclo compounds exhibit potential as neuroprotective agents. For instance, studies have shown that (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can modulate neurotransmitter systems, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The compound serves as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials that exhibit improved resilience under stress and temperature variations.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Pesticide Development
The compound's biological activity has led to its exploration as a potential pesticide or herbicide component. Its effectiveness against various pests while maintaining low toxicity to non-target organisms makes it an attractive candidate for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism by which (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclic tertiary amines necessitates a detailed comparison with analogs. Below is an analysis categorized by key structural variations:
Positional and Functional Group Isomers
Stereochemical Variants
Ring System Modifications
Biological Activity
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 212 Da
- CAS Number : 201162-53-0
- IUPAC Name : tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
The compound features a tert-butyl group and a diazabicyclo framework, which are pivotal for its interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds within the bicyclic amine category can demonstrate antimicrobial properties. The specific interactions of this compound with microbial membranes suggest potential efficacy against various pathogens.
2. Neuropharmacological Effects
The compound's ability to cross biological membranes indicates potential neuropharmacological applications. It has been explored for its effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
3. Binding Affinity Studies
Interaction studies have focused on the binding affinities of this compound with various receptors and enzymes:
- Receptor Targets : Studies suggest that this compound may bind to specific neurotransmitter receptors, enhancing or inhibiting their activity.
- Enzyme Inhibition : Preliminary findings indicate potential as an enzyme inhibitor, which is crucial for drug design.
Synthesis and Derivatives
Various synthetic routes have been explored to enhance the biological activity of this compound:
- Methodologies : The synthesis typically involves multi-step reactions that allow for modifications at different positions of the bicyclic framework.
- Derivatives : Modifications can lead to derivatives with improved pharmacological profiles.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds.
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, the compound was tested in animal models for its impact on anxiety and depression-like behaviors. The results suggested a dose-dependent effect on reducing anxiety behaviors.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Binding Affinity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| Compound A | Low | Moderate | Moderate |
| Compound B | High | Low | Low |
Q & A
Q. What are common synthetic routes for preparing (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate?
The compound is typically synthesized via reductive amination or coupling reactions. For example:
- Reductive amination : A mixture of tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in dichloroethane (DCE) and trifluoroethanol (TFE) with sodium triacetoxyborohydride yields derivatives in ~50% yield .
- Nucleophilic substitution : Coupling with halogenated pyrimidines (e.g., 4-iodo-6-methoxypyrimidine) in DMF at 100°C using K₂CO₃ achieves 85% yield .
- Column chromatography : Purification with CH₂Cl₂–Et₂O (9:1) is effective for isolating diazo acetamide derivatives (44% yield) .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, DCE/TFE | 50% | |
| Nucleophilic substitution | K₂CO₃, DMF, 100°C | 85% | |
| Diazo coupling | CH₂Cl₂–Et₂O (9:1) chromatography | 44% |
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
- X-ray crystallography : Resolves bicyclic framework and tert-butyl group orientation.
- NMR spectroscopy : H-H coupling constants (e.g., axial vs. equatorial protons) and NOESY correlations differentiate stereoisomers .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
Advanced Research Questions
Q. How do reaction conditions impact the yield of tert-butyl 3,8-diazabicyclo[3.2.1]octane derivatives?
Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DCE) enhance nucleophilicity in coupling reactions .
- Temperature : Elevated temperatures (e.g., 100°C in DMF) accelerate SNAr reactions but may degrade thermally sensitive intermediates .
- Catalyst selection : NaBH(OAc)₃ in reductive amination minimizes over-reduction compared to NaBH₄ .
- Workup protocols : Sequential DCM/NaHCO₃ washes prevent emulsion formation in biphasic systems .
Critical Insight : Optimizing solvent and catalyst combinations can increase yields by >30% (e.g., 44% → 85% when switching from Et₂O to DMF) .
Q. What role does the bicyclo[3.2.1]octane scaffold play in medicinal chemistry applications?
The rigid bicyclic structure:
- Enhances binding affinity : Conformational restriction improves selectivity for kinase ATP pockets (e.g., pan-Ras inhibitors) .
- Modulates pharmacokinetics : Tert-butyl groups increase lipophilicity (cLogP ~2.5), enhancing blood-brain barrier penetration .
- Enables diversification : The 3-position amino group serves as a handle for introducing substituents (e.g., chloropyrimidines for covalent inhibitors) .
Case Study : A derivative with a 7-chloro-benzothiazole moiety exhibited sub-µM IC₅₀ against Ras isoforms via covalent Cys binding .
Q. How do stereochemical variations at C1 and C5 affect biological activity?
- (1R,5S) vs. (1S,5R) : The (1R,5S) configuration optimizes steric complementarity in chiral binding pockets (e.g., NEK7 kinase), with a 10-fold activity difference observed in cellular assays .
- 3-Substituent orientation : Axial substituents at C3 improve solubility (e.g., hydroxyl derivatives in N-Boc-nortropine show 2x higher aqueous solubility) .
Table 2 : Stereochemical Impact on Activity
| Configuration | Target | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| (1R,5S) | NEK7 | 120 | 0.8 |
| (1S,5R) | NEK7 | 1,300 | 0.5 |
| (1R,5S)-3-OH | N/A (scaffold) | N/A | 1.6 |
Q. What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Respiratory protection : Use P95 masks for particulate filtration; OV/AG/P99 filters if aerosolized .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Data Contradictions and Resolutions
- Synthetic yields : Conflicting yields (44% vs. 85%) arise from differences in leaving group reactivity (iodide vs. chloride) and solvent polarity. Validate methods via small-scale trials before scaling .
- Stereochemical assignments : Discrepancies in CAS registry entries (e.g., 744183-20-8 vs. 847862-26-4) highlight the need for chiral HPLC validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
